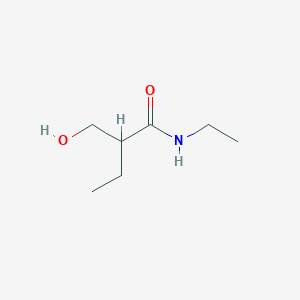![molecular formula C29H40N2O3Si B12932544 tert-Butyl (2S,3R,3aS,6R,7aR)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12932544.png)
tert-Butyl (2S,3R,3aS,6R,7aR)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2S,3R,3aS,6R,7aR)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate: is a complex organic compound that belongs to the class of silyl ethers. These compounds are often used in organic synthesis due to their stability and reactivity. The compound features a tert-butyldiphenylsilyl group, which is commonly used as a protecting group for alcohols in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection of hydroxyl groups, cyclization reactions, and the introduction of the silyl ether group. Common reagents used in these reactions include tert-butyldiphenylsilyl chloride, bases like triethylamine, and solvents such as dichloromethane.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the silyl ether group.
Reduction: Reduction reactions may target the carboxylate group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the silyl ether group.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a silyl ether oxide, while reduction could produce an alcohol or amine derivative.
科学的研究の応用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable tool in organic synthesis.
Biology
In biological research, silyl ethers are often used to protect hydroxyl groups during the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, compounds like this are used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry
In the chemical industry, silyl ethers are used in the production of various materials, including polymers and resins.
作用機序
The mechanism of action for this compound involves its reactivity as a silyl ether. The tert-butyldiphenylsilyl group can be selectively removed under mild conditions, allowing for the deprotection of hydroxyl groups in complex molecules. This makes it a valuable tool in multi-step organic synthesis.
類似化合物との比較
Similar Compounds
- tert-Butyldimethylsilyl ether
- Trimethylsilyl ether
- Triisopropylsilyl ether
Uniqueness
The uniqueness of tert-Butyl (2S,3R,3aS,6R,7aR)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate lies in its specific stereochemistry and the presence of the tert-butyldiphenylsilyl group. This combination provides unique reactivity and stability, making it particularly useful in complex synthetic routes.
特性
分子式 |
C29H40N2O3Si |
|---|---|
分子量 |
492.7 g/mol |
IUPAC名 |
tert-butyl (1S,2R,3S,6R,8R)-2-[tert-butyl(diphenyl)silyl]oxy-4,9-diazatricyclo[4.3.1.03,8]decane-9-carboxylate |
InChI |
InChI=1S/C29H40N2O3Si/c1-28(2,3)33-27(32)31-23-17-20-18-24(31)26(25(23)30-19-20)34-35(29(4,5)6,21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-16,20,23-26,30H,17-19H2,1-6H3/t20-,23-,24+,25+,26+/m1/s1 |
InChIキー |
GXHJGMHVCORGJJ-MTKOPPBXSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1[C@@H]2C[C@@H]3C[C@H]1[C@@H]([C@H]2NC3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C |
正規SMILES |
CC(C)(C)OC(=O)N1C2CC3CC1C(C2NC3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-9-(3-chloro-5-fluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B12932471.png)
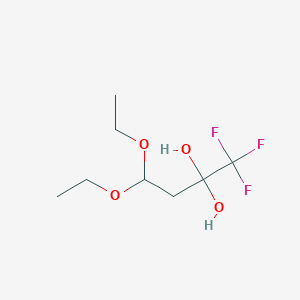


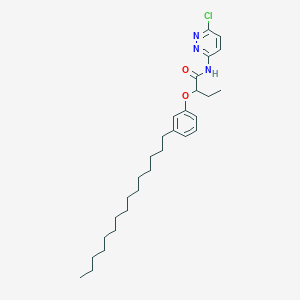
![5-Bromo-2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B12932510.png)
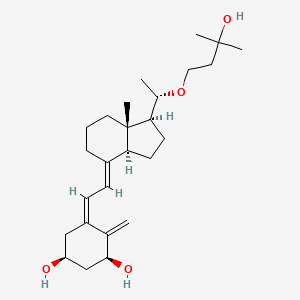

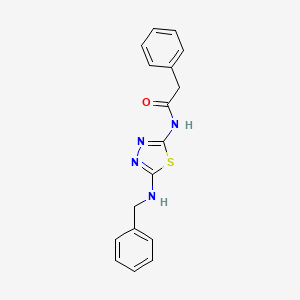
![Acetamide, N-[3-[6-[(3,4,5-trimethoxyphenyl)amino]pyrazinyl]phenyl]-](/img/structure/B12932539.png)
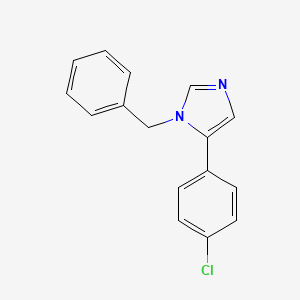
![4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolane]](/img/structure/B12932555.png)
